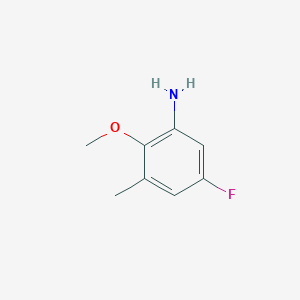

5-Fluoro-3-methyl-2-(methoxy)aniline

Description

5-Fluoro-3-methyl-2-(methoxy)aniline is a substituted aniline derivative with a fluorine atom at position 5, a methyl group at position 3, and a methoxy group at position 2 of the benzene ring. This compound belongs to the fluoroaniline family, where substituents influence electronic, steric, and biological properties.

Properties

IUPAC Name |

5-fluoro-2-methoxy-3-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-5-3-6(9)4-7(10)8(5)11-2/h3-4H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYSGEIJNOIVRRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-methyl-2-(methoxy)aniline can be achieved through several methods. One common approach involves the nitration of 3-methyl-2-(methoxy)aniline followed by reduction and subsequent fluorination. The nitration step typically uses nitric acid and sulfuric acid as reagents, while the reduction can be carried out using hydrogen gas in the presence of a palladium catalyst. The final fluorination step can be achieved using a fluorinating agent such as Selectfluor.

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration and reduction processes, followed by fluorination. These processes are optimized for high yield and purity, with careful control of reaction conditions to ensure safety and efficiency. The use of continuous flow reactors and automated systems is common in industrial settings to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-methyl-2-(methoxy)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.

Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

5-Fluoro-3-methyl-2-(methoxy)aniline has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the design of novel therapeutic agents.

Industry: It is used in the production of dyes, pigments, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-methyl-2-(methoxy)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to target proteins, thereby increasing its potency and selectivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

3-Fluoro-4-methoxyaniline (CAS 366-99-4)

- Structure: Fluorine at position 3, methoxy at position 4, and amino at position 1.

- Molecular Weight : 141.14 g/mol .

- Key Differences : The shifted positions of fluorine and methoxy alter electronic distribution. The meta-fluorine and para-methoxy arrangement reduces steric hindrance compared to the target compound’s ortho-methoxy and meta-methyl groups.

- Properties : Melting point 81–84°C, indicating higher crystallinity than many fluoroanilines .

5-Fluoro-2-methylaniline (CAS 16480-32)

- Structure : Methyl at position 2, fluorine at position 5.

- Molecular Weight : 125.14 g/mol .

- Key Differences : Lacks the methoxy group, resulting in lower electron-donating capacity. The absence of methoxy may reduce solubility in polar solvents compared to the target compound.

2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline (CAS 728907-96-8)

- Structure: Trifluoromethyl at position 5, 3-methoxyphenoxy at position 2.

- Molecular Weight : 283.24 g/mol .

- Key Differences: The trifluoromethyl group is strongly electron-withdrawing, contrasting with the target’s electron-donating methyl and methoxy groups. This compound’s solubility in chloroform and methanol suggests enhanced lipophilicity .

Functional Group Variations

5-Nitro-2-fluoroaniline and 2-Nitro-5-fluoroaniline

- Structure : Nitro and fluorine substituents in different positions.

- Key Findings : Spectroscopic and docking studies reveal that substituent positions significantly affect dipole moments and hydrogen-bonding interactions. For example, 5-nitro-2-fluoroaniline exhibits stronger intermolecular interactions than its isomer .

- Relevance : Highlights how fluorine’s position relative to electron-withdrawing groups (e.g., nitro) modulates physicochemical properties, a consideration for designing analogs of the target compound .

5-(Ethylsulfonyl)-2-methoxyaniline

- Structure : Ethylsulfonyl at position 5, methoxy at position 2.

- Synthesis : Prepared in 59% yield via a four-step route from 4-methoxybenzene-1-sulfonyl chloride .

- Key Differences : The sulfonyl group introduces strong electron-withdrawing effects, contrasting with the target’s fluorine and methyl groups. This compound’s pharmacological relevance (e.g., VEGFR2 inhibition) underscores the importance of substituent selection .

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 5-Fluoro-3-methyl-2-(methoxy)aniline | Not provided | C₈H₁₀FNO | 155.17 (calculated) | 2-OCH₃, 3-CH₃, 5-F |

| 3-Fluoro-4-methoxyaniline | 366-99-4 | C₇H₈FNO | 141.14 | 3-F, 4-OCH₃ |

| 5-Fluoro-2-methylaniline | 16480-32 | C₇H₈FN | 125.14 | 2-CH₃, 5-F |

| 2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline | 728907-96-8 | C₁₄H₁₂F₃NO₂ | 283.24 | 2-(3-OCH₃-phenoxy), 5-CF₃ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.